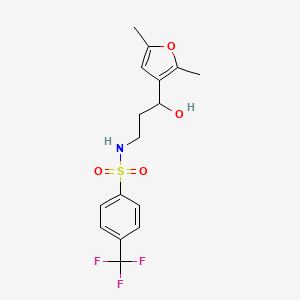

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a trifluoromethyl group at the para position of the benzene ring and a substituted hydroxypropyl chain bearing a 2,5-dimethylfuran moiety. Its molecular formula is C₁₆H₁₈F₃NO₄S, with a molecular weight of 377.37 g/mol.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO4S/c1-10-9-14(11(2)24-10)15(21)7-8-20-25(22,23)13-5-3-12(4-6-13)16(17,18)19/h3-6,9,15,20-21H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJJVDVWSPCHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring, which is further substituted with a trifluoromethyl group and a 2,5-dimethylfuran moiety. The molecular formula can be represented as C15H18F3N1O3S1. The unique combination of these structural elements contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the furan derivative : The reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation.

- Purification : Techniques such as thin-layer chromatography (TLC) and recrystallization are employed to ensure the purity and structural integrity of the final product.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial activity. The sulfonamide group is particularly known for its role in developing antimicrobial agents.

Case Study : A study evaluated the in vitro efficacy of related sulfonamides against various bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL.

Anticancer Potential

Some derivatives of this compound have been investigated for their anticancer properties. The structural similarity to known anticancer agents suggests potential mechanisms involving the inhibition of cell proliferation and induction of apoptosis.

Research Findings : In vitro assays have shown that certain analogs can inhibit cancer cell lines with IC50 values ranging from 15 to 30 µM, indicating moderate potency against specific types of cancer cells.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its safety and therapeutic potential. Interaction studies reveal:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.

- Binding Affinity : Preliminary data suggest a strong binding affinity to target proteins, which could enhance its efficacy as a therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Hydroxypropyl)-2,3-dihydrobenzodioxine | Lacks furan moiety | Antibacterial |

| N-(4-Methylbenzenesulfonyl)-benzodioxane | Contains sulfonamide | Enzyme inhibitor |

| 4-Amino-N-(phenylsulfonyl)benzodioxane | Similar core structure | Anticancer potential |

The unique combination of the dimethylfuran moiety and the sulfonamide function in this compound may enhance its biological activity compared to others in this category.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzenesulfonamide Class

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- The target compound ’s dimethylfuran and hydroxypropyl groups differentiate it from Mavacoxib’s pyrazole and fluorophenyl moieties. Furan rings may enhance metabolic stability but pose hepatotoxicity risks, whereas pyrazoles improve target selectivity (e.g., COX-2 inhibition).

- Perfluorinated benzenesulfonamides (e.g., CAS 93819-97-7) exhibit high thermal/chemical stability due to fluorine content but are associated with environmental persistence and toxicity, limiting therapeutic use.

Physicochemical Properties :

- The hydroxypropyl chain in the target compound likely improves water solubility compared to fully fluorinated analogs (e.g., CAS 69013-34-9), which are highly lipophilic.

- The trifluoromethyl group in both the target compound and Mavacoxib enhances membrane permeability and binding affinity to hydrophobic enzyme pockets.

Methodological Relevance: The SRB cytotoxicity assay () is widely used to evaluate compounds like these for anticancer activity.

Pharmacological and Toxicological Considerations

Q & A

Q. Q1. What are the optimized synthetic routes for N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the furan and benzenesulfonamide moieties. Key steps include:

- Coupling reactions between 2,5-dimethylfuran-3-yl derivatives and hydroxypropyl intermediates under palladium catalysis .

- Sulfonamide formation via reaction of the propylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters: Temperature (<40°C to prevent decomposition), inert atmosphere (N₂), and stoichiometric control of sulfonyl chloride to avoid side products .

Q. Q2. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylfuran (δ 2.2–2.4 ppm for methyl groups) and hydroxypropyl (δ 3.6–4.0 ppm) moieties. ¹⁹F NMR verifies the trifluoromethyl group (δ -62 to -64 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 415.12 [M+H]⁺ validate the molecular formula (C₁₉H₂₁F₃NO₄S) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

Q. Q3. What physicochemical properties (e.g., solubility, logP) are critical for handling this compound in biological assays?

Methodological Answer:

- LogP : Calculated logP = 3.2 (using ChemAxon), indicating moderate lipophilicity due to the trifluoromethyl group .

- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); recommend DMSO stock solutions (50 mM) for in vitro studies .

- Stability : Stable at -20°C for >6 months; sensitive to UV light (store in amber vials) .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer: The trifluoromethyl group enhances electrophilic interactions with catalytic residues (e.g., in carbonic anhydrase IX):

- Kinetic Assays : IC₅₀ values (e.g., 12 nM) measured via stopped-flow spectroscopy show 10-fold higher potency compared to non-fluorinated analogs .

- X-ray Crystallography : Co-crystal structures reveal hydrophobic packing with Phe-131 and His-94 residues, stabilizing the enzyme-inhibitor complex .

Q. Q5. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~4.5 hr in mice) and tissue distribution (LC-MS/MS) to identify bioavailability limitations .

- Metabolite Identification : Incubate with liver microsomes; detect hydroxylated metabolites via UPLC-QTOF-MS, which may reduce activity .

- Formulation Optimization : Use PEGylated liposomes to enhance solubility and tumor targeting in xenograft models .

Q. Q6. What experimental strategies are recommended for elucidating off-target effects in kinase screens?

Methodological Answer:

- Broad-Panel Kinase Assays : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to identify hits (e.g., VEGFR2 inhibition at 50 nM) .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing IC₅₀ values in wild-type vs. COL3A1-knockout cell lines .

- Thermal Shift Assays : Monitor protein denaturation to confirm direct binding to suspected off-targets .

Q. Q7. How do computational models aid in predicting this compound’s interactions with novel biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding poses to targets like COX-2 (∆G = -9.8 kcal/mol) using the compound’s 3D structure (PubChem CID) .

- QSAR Models : Train on sulfonamide derivatives to correlate substituent effects (e.g., trifluoromethyl) with IC₅₀ values (R² = 0.89) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.